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Compound of Interest

Compound Name: 4'-Piperidinoacetophenone

Cat. No.: B085414 Get Quote

In-Depth Technical Guide to 4'-
Piperidinoacetophenone
An extensive review of the chemical and biological characteristics of 4'-
Piperidinoacetophenone, this document serves as a comprehensive resource for

researchers, scientists, and professionals engaged in drug development. This guide details the

compound's physicochemical properties, spectral data, synthesis protocols, and known

biological activities, presenting a holistic overview for scientific application.

Core Chemical Properties
4'-Piperidinoacetophenone, identified by the IUPAC name 1-(4-piperidin-1-

ylphenyl)ethanone, is a solid, off-white to light yellow compound. Its fundamental chemical and

physical properties are summarized in the table below, providing a quantitative foundation for

its use in experimental settings.
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Property Value Reference

IUPAC Name
1-(4-piperidin-1-

ylphenyl)ethanone
[1][2]

CAS Number 10342-85-5 [1][2][3]

Molecular Formula C₁₃H₁₇NO [1][2][3]

Molecular Weight 203.28 g/mol [1][2][3]

Melting Point 85-87 °C [3][4]

Boiling Point 341.6 °C (estimated) [5]

Appearance Off-white to light yellow solid [5]

Solubility

Information not readily

available. Inferred to be

soluble in common organic

solvents like chloroform for

NMR analysis.

[6]

Spectral Analysis
The structural elucidation of 4'-Piperidinoacetophenone is supported by various

spectroscopic techniques. Below is a summary of the expected spectral data based on the

analysis of its functional groups and data from closely related compounds.
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Technique Expected Peaks and Interpretation

¹H NMR

Expected signals would include those for the

aromatic protons on the phenyl ring, the acetyl

group's methyl protons, and the methylene

protons of the piperidine ring. Aromatic protons

would likely appear as doublets in the downfield

region (around 6.8-7.9 ppm). The methyl

protons of the acetyl group would be a singlet

around 2.5 ppm. The piperidine protons would

show multiplets in the aliphatic region (around

1.6-3.3 ppm).

¹³C NMR

The ¹³C NMR spectrum is expected to show

distinct signals for the carbonyl carbon (around

196 ppm), the aromatic carbons (in the 113-155

ppm range), the methyl carbon of the acetyl

group (around 26 ppm), and the carbons of the

piperidine ring (in the 24-50 ppm range).[6]

IR Spectroscopy

Key infrared absorption bands would include a

strong C=O stretch for the ketone at

approximately 1660-1680 cm⁻¹, C-H stretching

for the aromatic and aliphatic portions just

above and below 3000 cm⁻¹ respectively, and

C-N stretching in the fingerprint region.

Mass Spectrometry

The mass spectrum would be expected to show

a molecular ion peak [M]⁺ at m/z = 203. The

fragmentation pattern would likely involve the

loss of the acetyl group (CH₃CO, m/z = 43)

leading to a fragment at m/z = 160, and other

characteristic cleavages of the piperidine ring.

Experimental Protocols
Synthesis of 4'-Piperidinoacetophenone
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A common synthetic route to 4'-Piperidinoacetophenone involves the nucleophilic aromatic

substitution of 4'-fluoroacetophenone with piperidine.

Materials:

4'-Fluoroacetophenone

Piperidine

Potassium carbonate (K₂CO₃)

Dimethyl sulfoxide (DMSO)

Ethyl acetate

Water

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a round-bottom flask, add 4'-fluoroacetophenone and piperidine in a 1:1.2 molar ratio.

Add potassium carbonate (2 equivalents) as a base and DMSO as the solvent.

Heat the reaction mixture at a specified temperature (e.g., 120 °C) and monitor the reaction

progress using thin-layer chromatography (TLC).

Upon completion, cool the mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by recrystallization or column chromatography to obtain pure 4'-
Piperidinoacetophenone.
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Chemical Reactivity and Stability
Reactivity: 4'-Piperidinoacetophenone can undergo reactions typical of ketones. For

instance, it participates in Claisen-Schmidt condensation with aromatic aldehydes in the

presence of a base to form chalcones.[5]

Stability: Information regarding the specific thermal and chemical stability of 4'-
Piperidinoacetophenone is not extensively detailed in the available literature. However, based

on its structure, it is expected to be a relatively stable compound under standard laboratory

conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Biological Activity and Potential Signaling Pathways
4'-Piperidinoacetophenone has demonstrated notable biological activities, particularly as an

antimycobacterial and a bronchodilator agent.

Antimycobacterial Activity
Studies have shown that 4'-Piperidinoacetophenone exhibits bacteriostatic activity against

Mycobacterium species.[7] The proposed mechanism of action for acetophenone derivatives, in

general, is the alkylation of intracellular target proteins, leading to the inhibition of bacterial

growth.[7]
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Caption: Proposed mechanism of antimycobacterial activity.

Bronchodilator Activity
The bronchodilator properties of compounds containing a piperidine moiety suggest potential

mechanisms involving the relaxation of airway smooth muscle. This could occur through
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antagonism of muscarinic acetylcholine receptors (anticholinergic effect) or stimulation of β2-

adrenergic receptors, both of which lead to a decrease in intracellular calcium levels and

subsequent muscle relaxation.
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Caption: Potential bronchodilator signaling pathways.

Experimental Workflow for Biological Activity
Screening
A general workflow for screening the biological activity of 4'-Piperidinoacetophenone would

involve initial in vitro assays followed by more complex cellular and potentially in vivo models.
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Synthesis and Purification of
4'-Piperidinoacetophenone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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